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Compound of Interest

Compound Name:
4,4'-Methylenebis(N,N-

dimethylaniline)

Cat. No.: B136793 Get Quote

Introduction

Michler's base, chemically known as 4,4'-bis(dimethylamino)diphenylmethane, is an organic

compound of significant interest in chemical synthesis and as a precursor in the production of

dyes and pigments. Its molecular structure and purity are crucial for its application,

necessitating precise analytical characterization. This technical guide provides an in-depth

overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of

Michler's base, offering a valuable resource for researchers, scientists, and professionals in

drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The following sections present the ¹H and ¹³C NMR

data for Michler's base.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of Michler's base reveals the different types of protons present in the

molecule and their chemical environments.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

2.89 Singlet 12H -N(CH₃)₂

3.76 Singlet 2H -CH₂-

6.64 Doublet 4H
Aromatic CH (ortho to

-N(CH₃)₂)

6.99 Doublet 4H
Aromatic CH (meta to

-N(CH₃)₂)

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppm Assignment

40.8 -N(CH₃)₂

41.1 -CH₂-

113.1 Aromatic CH (ortho to -N(CH₃)₂)

129.5 Aromatic CH (meta to -N(CH₃)₂)

129.8 Aromatic Quaternary C (ipso to -CH₂-)

148.8 Aromatic Quaternary C (ipso to -N(CH₃)₂)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.
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Wavenumber (cm⁻¹) Intensity Assignment

2920 - 2800 Strong C-H stretch (aliphatic)

1615 Strong C=C stretch (aromatic)

1520 Strong C=C stretch (aromatic)

1350 Strong C-N stretch

800 Strong
C-H bend (para-disubstituted

aromatic)

Experimental Protocols
The following are the experimental conditions under which the presented spectroscopic data

were acquired.

NMR Spectroscopy
Instrument: Bruker DPX-300

Solvent: Chloroform-d (CDCl₃)

Temperature: Ambient

Standard: Tetramethylsilane (TMS) at 0 ppm

¹H NMR Frequency: 90 MHz

¹³C NMR Frequency: 22.63 MHz

IR Spectroscopy
Instrument: JASCO FT/IR-410

Sample Preparation: KBr pellet

Spectral Range: 4000 - 400 cm⁻¹

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 5 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b136793?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic identification of an

organic compound like Michler's base.

Workflow for Spectroscopic Identification of an Organic Compound
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Caption: A logical workflow for the elucidation of a molecular structure using spectroscopic

methods.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 5 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b136793?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b136793?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

